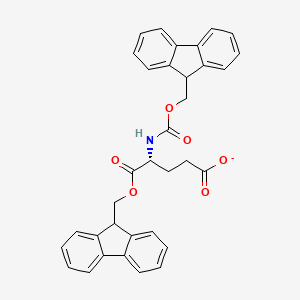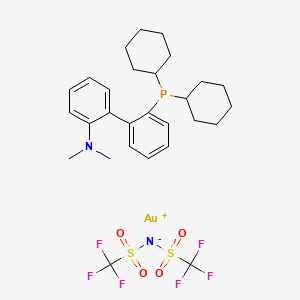
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is an organometallic compound that features a gold(I) center coordinated to a phosphine ligand and a biphenyl derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide typically involves the reaction of a gold(I) precursor with the appropriate phosphine ligand. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Reagents: Gold(I) chloride or gold(I) acetate can be used as the gold source.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to gold(III) under certain conditions.
Substitution: Ligand exchange reactions can occur, where the phosphine or biphenyl ligands are replaced by other ligands.
Reduction: The compound can be reduced back to gold(0) under strong reducing conditions.
Common Reagents and Conditions
Oxidizing Agents: Halogens or peroxides.
Reducing Agents: Hydrides or phosphines.
Solvents: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold(I) complexes with different ligands.
Reduction: Metallic gold.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Materials Science:
Biology and Medicine
Anticancer Agents: Gold compounds have been studied for their potential anticancer properties.
Imaging: Used in the development of imaging agents for biological systems.
Industry
Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.
作用機序
The mechanism of action for 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide in catalysis typically involves the activation of substrates through coordination to the gold center. This can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies.
類似化合物との比較
Similar Compounds
Triphenylphosphine gold(I) chloride: Another gold(I) complex with a phosphine ligand.
Gold(I) N-heterocyclic carbene complexes: Similar gold(I) complexes with different ligands.
Uniqueness
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is unique due to its specific ligand structure, which can impart different electronic and steric properties compared to other gold(I) complexes. This can result in different reactivity and selectivity in catalytic applications.
特性
分子式 |
C28H36AuF6N2O4PS2 |
|---|---|
分子量 |
870.7 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
InChIキー |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


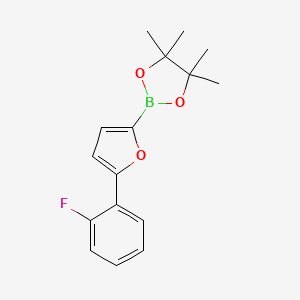
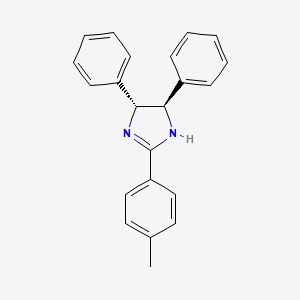
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
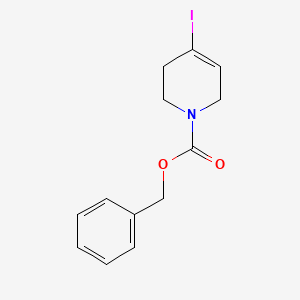
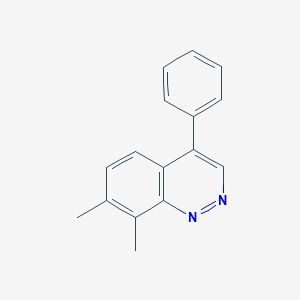

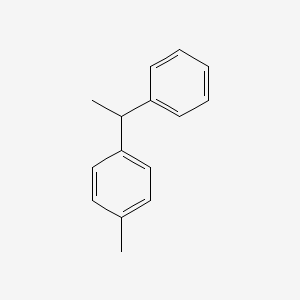

![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
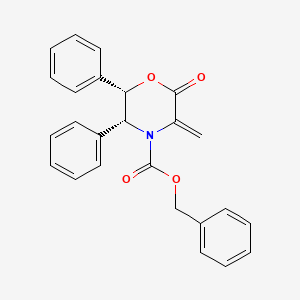
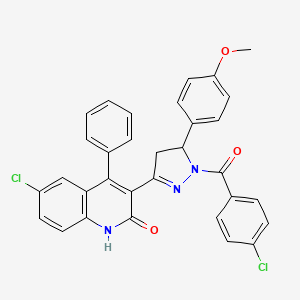
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
